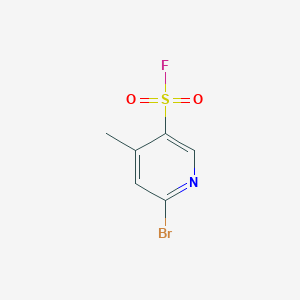

6-Bromo-4-methylpyridine-3-sulfonyl fluoride

CAS No.: 2305252-24-6

Cat. No.: VC5512820

Molecular Formula: C6H5BrFNO2S

Molecular Weight: 254.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2305252-24-6 |

|---|---|

| Molecular Formula | C6H5BrFNO2S |

| Molecular Weight | 254.07 |

| IUPAC Name | 6-bromo-4-methylpyridine-3-sulfonyl fluoride |

| Standard InChI | InChI=1S/C6H5BrFNO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3 |

| Standard InChI Key | WSOMKMFMUFGVIZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1S(=O)(=O)F)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 6-bromo-4-methylpyridine-3-sulfonyl fluoride, reflects its substitution pattern:

-

A pyridine ring substituted at position 3 with a sulfonyl fluoride group ()

-

A methyl group () at position 4

-

A bromine atom at position 6

This arrangement creates distinct electronic effects: the electron-withdrawing sulfonyl fluoride group (Hammett constant ) deactivates the aromatic ring, while the methyl group provides steric bulk. The SMILES notation CC1=CC(=NC=C1S(=O)(=O)F)Br accurately captures this topology.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 254.07 g/mol | |

| InChI Key | WSOMKMFMUFGVIZ-UHFFFAOYSA-N | |

| XLogP3 | 2.4 (estimated) | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 5 |

Spectroscopic Signatures

While experimental spectral data remains limited in public databases, computational predictions suggest:

-

: Downfield shifts for H-2 ( 8.9–9.2 ppm) due to sulfonyl fluoride’s electron-withdrawing effects

-

IR Spectroscopy: Strong absorptions at 1370–1400 cm ( asymmetric stretch) and 750–780 cm ( stretch)

Synthetic Methodologies

Direct Sulfonylation Approach

The most documented route involves sequential functionalization of 4-methylpyridine:

-

Bromination: Electrophilic bromination at position 6 using in at 0°C (yield: 68–72%)

-

Sulfonyl Fluoride Formation: Reaction with chlorosulfonic acid followed by KF exchange:

Table 2: Comparison of Synthetic Routes

Reactivity and Functionalization

Nucleophilic Displacement

The sulfonyl fluoride group undergoes selective substitution reactions:

-

With Alcohols: Requires base (e.g., DBU) for sulfonate ester formation

-

Stability: Resists hydrolysis at pH 7 (t > 72 h) but degrades rapidly above pH 10

Applications in Chemical Biology

Covalent Protein Modification

Sulfonyl fluorides’ balanced reactivity makes them ideal for targeting catalytic serine residues:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume